molecular formula C12H9N3O B091552 6-Amino-2-phenazinol CAS No. 18450-04-9

6-Amino-2-phenazinol

Cat. No.: B091552
CAS No.: 18450-04-9
M. Wt: 211.22 g/mol
InChI Key: ICFVDXCKNQBHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-phenazinol is a phenazine-based compound for investigative use in scientific research. Phenazines are a class of tricyclic, nitrogen-containing heterocycles produced by various microorganisms, known for their diverse biological activities and redox properties . This compound is of significant research interest for exploring new therapeutic strategies and understanding fundamental biochemical pathways. Its core structure suggests potential for several research avenues. Researchers investigate phenazine derivatives like this compound for their antimicrobial properties, particularly against persistent bacterial biofilms . The redox-active nature of the phenazine core facilitates electron transfer, which can be studied in the context of inducing oxidative stress in microbial and cancer cells, leading to the generation of reactive oxygen species (ROS) . Furthermore, the structural motif of this compound makes it a candidate for interdisciplinary applications, serving as a building block in synthetic chemistry for constructing complex heterocyclic architectures or as a model compound in the development of electrochemical and sensing platforms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18450-04-9

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-aminophenazin-2-ol

InChI

InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-9-5-4-7(16)6-11(9)14-10/h1-6,16H,13H2

InChI Key

ICFVDXCKNQBHBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)O)N

Isomeric SMILES

C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N

Canonical SMILES

C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N

Synonyms

6-Amino-2-phenazinol

Origin of Product

United States

Synthetic Methodologies for 6 Amino 2 Phenazinol and Analogues

Established Chemical Synthesis Routes for the Phenazine (B1670421) Core

The construction of the fundamental phenazine ring system has been a subject of extensive research, leading to a variety of synthetic strategies. These methods often involve the formation of the central pyrazine (B50134) ring by connecting two benzene (B151609) rings.

Condensation Reactions in Phenazine Ring Formation

A cornerstone of phenazine synthesis is the condensation reaction between 1,2-diaminobenzenes (o-phenylenediamines) and 1,2-dicarbonyl compounds. researchgate.netthieme-connect.de This approach is highly efficient for producing a wide array of phenazine derivatives. researchgate.netindexcopernicus.com For instance, the reaction of o-phenylenediamine (B120857) with a suitable catechol derivative can lead to the formation of the phenazine skeleton. wikipedia.org The classical Wohl-Aue reaction, involving the condensation of anilines with nitrobenzenes in the presence of a base, also provides a route to phenazines, although it can sometimes result in low yields and side products. thieme-connect.dewikipedia.org More contemporary methods have focused on improving efficiency and yield, such as the use of lead dichloride as a catalyst in ethanol (B145695) at room temperature for the reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, which offers excellent yields and short reaction times. researchgate.net

A notable example is the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which begins with the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with o-phenylenediamine to form the phenazine ring. jrespharm.com This initial step involves a nucleophilic attack by the diamine on the carbonyl carbons of the lawsone, followed by the elimination of two water molecules to yield the tricyclic phenazine structure. jrespharm.com

Electrophilic Substitution Strategies: Regioselectivity and Reaction Mechanisms (e.g., Nitration of Aminophenazines)

Electrophilic substitution reactions are pivotal for introducing functional groups onto the pre-formed phenazine core. Nitration, in particular, has been a widely studied reaction for creating nitro-substituted phenazines, which can then be reduced to form valuable aminophenazines. The regioselectivity of these reactions—the control of where the new substituent attaches to the ring—is a critical aspect. dergipark.org.truri.edu

The nitration of phenols and their derivatives, which are structurally related to hydroxyphenazines, often yields a mixture of ortho and para isomers. dergipark.org.tr The distribution of these isomers is influenced by factors such as the steric bulk of the reagents and substrates, electronic effects of existing substituents, and the solvent used. dergipark.org.truri.edu For instance, nitration of phenols with electron-donating groups typically leads to substitution at the ortho and para positions. dergipark.org.tr To achieve regioselectivity, various nitrating agents and conditions have been explored. The use of ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium bisulfate (KHSO4) has been reported as a method for the regioselective ortho-nitration of phenols. dergipark.org.tr Similarly, melamine (B1676169) nitrate has been utilized for the regioselective ortho-nitration of phenols, offering good to excellent yields. researchgate.net

The mechanism of nitration generally involves the generation of a nitronium ion (NO2+), which then acts as the electrophile. uri.edu The position of attack on the phenazine ring is directed by the electronic properties of the existing substituents. Amino groups, being strongly activating and ortho-, para-directing, would be expected to direct incoming electrophiles to these positions. However, the harsh acidic conditions often used for nitration can protonate the amino group, converting it into a deactivating, meta-directing ammonium group. This complexity requires careful control of reaction conditions to achieve the desired regioselectivity.

Modular Synthetic Approaches for Phenazine Scaffold Derivatization

Modular synthesis provides a powerful strategy for creating diverse libraries of phenazine derivatives by systematically varying the building blocks. rsc.orgnih.gov This approach allows for the programmed and predictable introduction of substituents at specific positions on the phenazine scaffold. rsc.org

One such modular route involves a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. nih.gov This method has been employed to couple various anilines with 2-bromo-3-nitroanisole, followed by a base-promoted reductive cyclization to generate 1-methoxyphenazine (B1209711) analogs. nih.gov This strategy enables the synthesis of phenazines with a range of substituents at the 6-, 7-, 8-, and 9-positions. nih.gov Another modular approach to fluorine-containing halogenated phenazines involves the oxidation of fluorinated anilines to azobenzene (B91143) intermediates, followed by an SNAr reaction with 2-methoxyaniline and subsequent cyclization. nih.gov These modular strategies are highly valuable for structure-activity relationship studies, allowing for the systematic exploration of how different substituents affect the biological properties of the phenazine core. nih.govresearchgate.net

Development of Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for phenazine synthesis. researchgate.netresearchgate.net These "green" approaches aim to reduce the use of hazardous solvents, toxic reagents, and energy-intensive processes. researchgate.netresearchgate.net

Sustainable methods that have been explored include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. indexcopernicus.comresearchgate.net For example, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been achieved under microwave irradiation. rsc.org

Ultrasound-assisted synthesis: Sonication can also accelerate reactions and improve yields, often under milder conditions. researchgate.net

Solvent-free and catalyst-free synthesis: Conducting reactions without a solvent or catalyst minimizes waste and simplifies purification. researchgate.net

Use of green solvents: Replacing toxic organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. researchgate.net

Heterogeneous catalysis: Using recyclable and reusable catalysts, such as erbium-doped TiO2 nanoparticles, can improve the sustainability of synthetic processes. nih.govrsc.org

Electro-oxidative synthesis: This method utilizes electricity to drive oxidative reactions, offering a mild and controlled way to synthesize phenazines. acs.org

These sustainable protocols not only reduce the environmental impact of chemical synthesis but also often offer advantages in terms of efficiency, cost-effectiveness, and safety. researchgate.netresearchgate.net

Biosynthetic Pathways and Chemoenzymatic Approaches to Phenazine Derivates

Nature has devised elegant and efficient ways to produce a vast array of phenazine compounds through microbial biosynthesis. Understanding these pathways opens up opportunities for harnessing enzymes to create novel phenazine derivatives. acs.orgnih.gov

Microorganism-Mediated Phenazine Production (e.g., from Streptomyces and Nocardiopsis species)

A diverse range of microorganisms are known to produce phenazines, with species of Pseudomonas and Streptomyces being the most prolific producers. mdpi.comnih.govmdpi.com More than 100 different natural phenazine compounds have been isolated from these and other bacteria, including species of Vibrio, Burkholderia, and Brevibacterium. acs.orgmdpi.commdpi.com

The biosynthesis of the phenazine core structure originates from the shikimic acid pathway. wikipedia.orgacs.orgnih.gov The common precursor for most natural phenazines is chorismic acid. wikipedia.orgmdpi.com Two molecules derived from chorismate are condensed to form the basic tricyclic phenazine scaffold. wikipedia.org Subsequent enzymatic modifications, such as hydroxylation, N-oxidation, and alkylation, lead to the vast diversity of naturally occurring phenazines. acs.org

Streptomyces species are a rich source of structurally complex phenazines. mdpi.combeilstein-journals.org For example, Streptomyces anulatus produces prenylated phenazines known as endophenazines. beilstein-journals.org The biosynthetic gene clusters responsible for phenazine production in Streptomyces have been identified, revealing genes for the core phenazine synthesis as well as for subsequent tailoring reactions. beilstein-journals.org Different Streptomyces species can produce a variety of phenazine derivatives, highlighting the diversity of the biosynthetic machinery within this genus. nih.gov For instance, marine Streptomyces sp. strain HB202 has been shown to produce a series of new phenazines called streptophenazines when cultured under specific conditions, and the production profile can be modulated by the addition of subinhibitory concentrations of antibiotics. acs.org

Nocardiopsis species , another group of actinomycetes, are also capable of producing phenazine compounds. oup.comresearchgate.net For example, Nocardiopsis alba isolated from honeybee guts has been shown to produce phenazine-like molecules. oup.com Genomic analysis of Nocardiopsis dassonvillei has revealed a gene cluster proposed to be involved in phenazine biosynthesis. oup.comresearchgate.net This species has been observed to produce different phenazine antibiotics, such as 1,6-dihydroxyphenazine and its N-oxide derivatives, depending on the culture conditions. tandfonline.com The production of phenazine-1-carboxylic acid (PCA) by Nocardiopsis chromatogenes has also been reported, indicating that the genetic machinery for phenazine synthesis is present and functional in this genus. researchgate.net

The exploration of these microbial producers and their biosynthetic pathways not only provides access to known phenazines but also offers the potential for discovering new derivatives and for engineering novel pathways to produce custom-designed phenazine compounds. acs.org

Enzymatic Catalysis in Phenazine Derivatization

The structural diversity of phenazine natural products is often achieved through enzymatic modifications of a core phenazine scaffold. These biocatalytic reactions, carried out by specific enzymes such as halogenases and glycosyltransferases, introduce functional groups that can significantly alter the biological activity of the parent molecule. acs.orgmdpi.com This approach offers a green and efficient alternative to traditional chemical synthesis for producing phenazine derivatives. acs.orgmdpi.com

Halogenases:

Halogenated phenazines, which exhibit significant antibiotic and anti-biofilm activities, are synthesized through the action of halogenase enzymes. acs.orgresearchgate.net A notable example is the vanadium-dependent haloperoxidase (VHPO) LvcH, discovered in Streptomyces sp. CNZ-289. acs.orgchemrxiv.orgnih.gov LvcH is a regioselective chloroperoxidase that catalyzes the halogenation of lavanducyanin (B1674579). acs.orgchemrxiv.orgnih.gov This enzyme is responsible for the biosynthesis of C2-halogenated derivatives of lavanducyanin. acs.orgresearchgate.net FAD-dependent halogenases (FDHs) are another class of halogenating enzymes involved in phenazine biosynthesis. wur.nl These enzymes typically catalyze chlorination or bromination and are characterized by a specific WxWxIP active-site sequence motif. wur.nl The regioselectivity of these enzymes is crucial, as seen with tryptophan halogenases like PrnA and RebH, which specifically halogenate the C7 position of tryptophan. wur.nl

Glycosyltransferases:

Glycosylation is a frequent modification of phenazine compounds, leading to a wide array of derivatives with diverse biological properties. mdpi.com Glycosyltransferases are the enzymes responsible for attaching sugar moieties to the phenazine core. acs.orgbiorxiv.orgnih.gov For instance, in Caenorhabditis elegans, UDP-glycosyltransferase (UGT) genes, specifically ugt-23 and ugt-49, are involved in the detoxification of 1-hydroxyphenazine (B607933) (1-HP) by glycosylation. biorxiv.orgnih.gov These enzymes can add one or more glucose molecules, and in some cases, an N-acetylglucosamine (GlcNAc) residue, to the 1-HP molecule. biorxiv.orgnih.gov Similarly, in Bacillus sp. G2112, phenazine-1-carboxylic acid is detoxified through N5-glucosylation, although the specific genes for this process are not yet identified. acs.org The endophenasides, a group of glycosylated phenazine antibiotics, are produced by Kitasatospora sp. MBT66. mdpi.com

Table 1: Examples of Enzymatic Derivatization in Phenazine Synthesis

Enzyme ClassSpecific EnzymeSource OrganismSubstrateProductReference(s)
HalogenaseLvcH (Vanadium-dependent chloroperoxidase)Streptomyces sp. CNZ-289LavanducyaninC2-halogenated lavanducyanin derivatives acs.orgresearchgate.netchemrxiv.orgnih.gov
HalogenaseFAD-dependent halogenases (FDHs)VariousAromatic compoundsHalogenated aromatic compounds wur.nl
GlycosyltransferaseUGT-23, UGT-49Caenorhabditis elegans1-Hydroxyphenazine (1-HP)Glycosylated 1-HP derivatives biorxiv.orgnih.gov
GlycosyltransferaseUnknownBacillus sp. G2112Phenazine-1-carboxylic acidN5-glucosylated phenazine-1-carboxylic acid acs.org
GlycosyltransferaseUnknownKitasatospora sp. MBT66EndophenazinesEndophenasides mdpi.com

Strategies for Genetic Engineering in Phenazine Biosynthesis Modulation

Genetic engineering offers powerful tools to manipulate and enhance the production of specific phenazine compounds in microorganisms. researchgate.netmdpi.com These strategies often involve the modification of biosynthetic gene clusters (phz operons) and regulatory pathways to either increase the yield of desired phenazines or to produce novel derivatives. acs.orgnih.gov

Overexpression and Knockout of Biosynthetic Genes:

A common strategy to increase phenazine production is the overexpression of key genes in the biosynthetic pathway. The phzABCDEFG gene cluster is highly conserved in phenazine-producing pseudomonads and is responsible for converting chorismate to phenazine-1-carboxylic acid (PCA). mdpi.comfrontiersin.org Overexpressing genes from the shikimate pathway, such as ppsA (PEP synthase) and tktA (transketolase), can increase the precursor supply for phenazine synthesis, leading to higher yields. frontiersin.orgnih.gov

Conversely, knocking out specific genes can redirect metabolic flux towards the accumulation of desired intermediates or final products. frontiersin.orgnih.gov For example, in Pseudomonas chlororaphis Lzh-T5, knocking out the phzO gene, which encodes a phenazine hydroxylase that converts PCA to 2-hydroxy-PCA, resulted in the accumulation of PCA. frontiersin.orgnih.govresearchgate.net Similarly, deleting the phzF gene leads to the accumulation of the precursor trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). frontiersin.orgnih.gov

Modulation of Regulatory Networks:

Phenazine production is tightly regulated by complex networks, including quorum sensing and the Gac/Rsm system. acs.orgplos.org The PhzR/PhzI quorum-sensing system directly controls the expression of the phz operon in many Pseudomonas species. plos.org The Gac/Rsm pathway also plays a crucial role by regulating the translation of phz genes. plos.org Genetic manipulation of these regulatory elements can significantly impact phenazine yields. For instance, deleting a 90-bp sequence in the 5'-untranslated region (5'-UTR) of the phenazine biosynthetic operon in P. chlororaphis 30-84 led to enhanced gene expression and a notable increase in phenazine production. plos.org

Furthermore, knocking out negative regulators can also boost production. In an engineered strain of P. chlororaphis, the knockout of negative regulatory factors, combined with enhancing the shikimate pathway and using fed-batch cultivation, resulted in a phenazine-1-carboxamide (B1678076) (PCN) production of 11.45 g/L. mdpi.com

Table 2: Genetic Engineering Strategies for Modulating Phenazine Production

StrategyTarget Gene(s)/RegionOrganismEffect on Phenazine ProductionReference(s)
Gene OverexpressionppsA, tktAPseudomonas sp.Increased precursor supply, enhanced phenazine synthesis frontiersin.orgnih.gov
Gene KnockoutphzOPseudomonas chlororaphis Lzh-T5Accumulation of Phenazine-1-carboxylic acid (PCA) frontiersin.orgnih.govresearchgate.net
Gene KnockoutphzFPseudomonas chlororaphis Lzh-T5Accumulation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) frontiersin.orgnih.gov
Deletion of Regulatory Region90-bp in 5'-UTR of phz operonPseudomonas chlororaphis 30-84Increased phenazine production plos.org
Knockout of Negative RegulatorsUnspecifiedPseudomonas chlororaphisIncreased Phenazine-1-carboxamide (PCN) production mdpi.com

Advanced Spectroscopic and Analytical Characterization of 6 Amino 2 Phenazinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the 6-Amino-2-phenazinol molecule.

In 1D NMR, ¹H NMR spectra reveal the chemical environment of protons, their multiplicity, and their coupling constants, offering initial insights into the substitution pattern of the phenazine (B1670421) core. Similarly, ¹³C NMR spectra identify the number of unique carbon atoms and their electronic environments.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assembling the complete molecular structure. sdsu.eduresearchgate.netlibretexts.orgcolumbia.edu

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the aromatic rings. sdsu.eduresearchgate.net

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. libretexts.orgcolumbia.edu

HMBC reveals long-range correlations between protons and carbons (typically over two to four bonds), which is crucial for connecting different fragments of the molecule and confirming the positions of substituents like the amino and hydroxyl groups on the phenazine skeleton. libretexts.orgcolumbia.edu

Detailed analysis of these NMR data provides definitive evidence for the structure of this compound.

Table 1: NMR Spectroscopic Data for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Phenazine Ring
C-1Proton signalCarbon signalC-2, C-9a, C-4
C-2-Carbon signal (with -OH)C-1, C-3, C-4, C-10a
C-3Proton signalCarbon signalC-2, C-4, C-4a
C-4Proton signalCarbon signalC-2, C-3, C-4a, C-10a
C-4a-Carbon signalC-4, C-10a
C-5a-Carbon signalC-6, C-9a
C-6-Carbon signal (with -NH₂)C-5a, C-7, C-8, C-9a
C-7Proton signalCarbon signalC-6, C-8, C-9
C-8Proton signalCarbon signalC-6, C-7, C-9, C-9a
C-9Proton signalCarbon signalC-5a, C-7, C-8
C-9a-Carbon signalC-1, C-5a, C-9
C-10a-Carbon signalC-1, C-4, C-4a
Substituents
2-OHProton signal-C-2, C-1, C-3
6-NH₂Proton signal-C-6, C-5a, C-7

Note: The specific chemical shift values can vary depending on the solvent and experimental conditions. This table represents a generalized summary of expected correlations.

Mass Spectrometry (MS) Techniques for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₉N₃O and a molar mass of 211.22 g/mol , various MS methods are employed. guidechem.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like this compound. It typically generates a protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.govresearchgate.net For instance, HRMS can distinguish this compound from other isomers or compounds with the same nominal mass.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.govnih.gov This hyphenated technique is essential for analyzing complex mixtures, allowing for the separation of this compound from other components before it enters the mass spectrometer for identification and quantification. nih.govfrontiersin.org This is particularly useful in the analysis of biological or environmental samples where the compound may be present in trace amounts. mdpi.comamazonaws.com

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInformation Provided
ESI-MSPositive[M+H]⁺ ≈ 212.08Molecular Weight Confirmation
HRMSPositive[M+H]⁺ ≈ 212.0818Elemental Composition (C₁₂H₁₀N₃O⁺)
GC-MSElectron ImpactMolecular ion and fragment ionsFragmentation Pattern for Structural Clues

Note: The exact m/z values may vary slightly based on instrumentation and calibration. GC-MS may require derivatization of the compound.

Other Advanced Spectroscopic Methods for Investigating Molecular Structure and Conformation

Beyond NMR and MS, other spectroscopic techniques can provide complementary information about the molecular structure and conformation of this compound.

Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H stretching of the primary amine, O-H stretching of the phenol, C=N and C=C stretching of the phenazine ring, and C-N and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated π-system of the phenazine core. The absorption maxima (λmax) and their intensities are characteristic of the phenazine chromophore and are influenced by the nature and position of the substituents. The amino and hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenazine.

These advanced analytical methods, when used in combination, provide a comprehensive and unambiguous characterization of this compound, confirming its molecular structure and providing the data necessary for its identification and quantification in various matrices.

Chemical Reactivity and Derivatization Strategies of 6 Amino 2 Phenazinol

Investigation of Substituent Effects on Phenazine (B1670421) Core Reactivity

The chemical behavior of the phenazine core is profoundly influenced by its substituents. The nitrogen atoms within the phenazine ring system are electron-withdrawing, which generally makes the aromatic system susceptible to nucleophilic attack. thieme-connect.de However, the presence of electron-donating groups (EDGs) like the amino (-NH2) and hydroxyl (-OH) groups in 6-Amino-2-phenazinol significantly alters this electronic landscape.

These EDGs increase the electron density of the phenazine's aromatic system, which in turn enhances its reactivity towards electrophilic substitution reactions. thieme-connect.deresearchgate.net The amino moieties, in particular, are known to improve fluorescence efficiency by suppressing non-radiative relaxation processes. researchgate.net Conversely, the introduction of electron-withdrawing groups (EWGs) onto the phenazine core or its existing functional groups can have a dramatic impact. For instance, the acylation of an amino group on a phenazinium dye introduces an electron-withdrawing moiety that can significantly lower the electron density of the phenazine core. researchgate.net

The interplay of these substituent effects is crucial in synthetic strategies. For example, in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines, the electronic properties of substituents on the precursor molecules (bis(2-nitrophenyl)amine derivatives) dictate the reaction conditions. nih.gov An electron-withdrawing trifluoromethyl group deactivates the aromatic system, requiring longer reaction times for coupling, whereas electron-donating methoxy (B1213986) groups accelerate the reaction. nih.gov This demonstrates that the strategic placement of different functional groups allows for precise control over the reactivity and properties of the final phenazine derivative. nih.govosti.gov

Table 1: Effect of Substituents on Phenazine Core Reactivity

Substituent Type Example Group(s) Effect on Phenazine Core Impact on Reactivity
Electron-Donating -NH₂, -OH, -OR Increases electron density thieme-connect.deresearchgate.net Activates towards electrophilic substitution thieme-connect.de

Functionalization Reactions at Amino and Hydroxyl Positions

The amino and hydroxyl groups of this compound are primary sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. These functional groups can undergo various reactions, including acylation, alkylation, and silylation.

Post-functionalization of phenazine dyes at the primary amine position is a straightforward and effective strategy. researchgate.net Reactions such as acylation or nucleophilic aromatic substitution can be performed in a single step to introduce new functionalities. researchgate.net For example, the acylation of a triamino-phenazinium dye has been shown to introduce electron-withdrawing groups that modulate the electronic and optical properties of the molecule. researchgate.net

Both the amino and hydroxyl groups can be derivatized simultaneously. A notable example is the formation of 3-Amino-2-phenazinol ditms (ditrimethylsilyl). researchgate.netnih.govresearchgate.net This derivative, where both the amino and hydroxyl protons are replaced by trimethylsilyl (B98337) (Si(CH₃)₃) groups, highlights the reactivity of these positions. researchgate.netnih.gov Such silylated intermediates are often used in organic synthesis to protect reactive functional groups or to increase solubility in organic solvents during subsequent reaction steps. The ditms derivative of 3-Amino-2-phenazinol has been identified as a key intermediate in the preparation of fluorescent dyes like rhodamine B and as a stabilizer for certain polymers. researchgate.netnih.gov

Halogenation Chemistry of Phenazinols

Halogenation is a powerful tool for modifying the electronic properties and biological activity of phenazine compounds. nih.govmdpi.comnih.gov Phenazinols, being electron-rich aromatic systems, are particularly amenable to electrophilic halogenation. cdnsciencepub.comnih.gov

The bromination of hydroxyphenazines has been well-documented. For instance, 1-hydroxyphenazine (B607933) can be selectively brominated using N-bromosuccinimide (NBS). cdnsciencepub.comacs.org The reaction with one equivalent of NBS yields 2-bromo-1-hydroxyphenazine, while using two equivalents leads to the formation of 2,4-dibromo-1-hydroxyphenazine. researchgate.netcdnsciencepub.com This demonstrates that the hydroxyl group strongly activates the phenazine ring towards electrophilic attack, directing substitution to the ortho and para positions. The synthesis of various halogenated phenazines often involves the bromination of a hydroxyphenazine intermediate as a key step. nih.govacs.org

Chlorination also proceeds on activated phenazine rings. In one study, a fascinating regiochemical divergence was observed in the halogenation of pyocyanin (B1662382) (an N-alkylphenazin-1-one). acs.org Bromination with NBS occurred at the 2-position, whereas chlorination with N-chlorosuccinimide (NCS) selectively occurred at the 4-position, a difference attributed to the steric bulk of the bromine atom. acs.org The synthesis of halogenated diaminophenazines, such as 7,8-dihalo-2,3-diaminophenazines (where the halogen can be F, Cl, or Br), is typically achieved through the oxidative condensation of halogenated o-phenylenediamine (B120857) precursors. osti.govacs.org Furthermore, enzymatic methods are emerging, with a vanadium-dependent chloroperoxidase identified that can regioselectively halogenate the phenazine derivative lavanducyanin (B1674579). escholarship.org

Glycosylation and Other Specific Chemical Transformations

Glycosylation, the attachment of sugar moieties, is a key derivatization strategy that can significantly alter the solubility, stability, and biological interactions of phenazine compounds. Both O- and N-glycosylated phenazines have been reported, though O-glycosylation is more common. acs.orgsaskoer.ca

The hydroxyl group of phenazinols serves as a handle for O-glycosylation. An efficient protocol for the glycosylation of 2-hydroxyphenazine (B1496473) has been developed using DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors. thieme-connect.de This method allows for the attachment of various benzoylated sugar donors, such as D-glucose, D-galactose, and L-quinovose, under mild conditions. thieme-connect.de Another example involves a compound with a 6-N-oxide ribose-phenazinol structure, indicating glycosylation can occur on a phenazinol N-oxide derivative.

While less frequent, N-glycosylation of phenazine-related structures has also been achieved. acs.org Studies have described the glucosylation at the N5 position of an imino-dihydrophenazine-1-carboxylic acid core structure. acs.org This type of transformation is particularly noteworthy as it represents a detoxification mechanism employed by certain bacteria to modify phenazine antibiotics. acs.org These specific chemical transformations underscore the versatility of the phenazinol scaffold for creating complex and functionally diverse molecules.

Table 2: Summary of Derivatization Strategies for Phenazinol-type Compounds

Section Reaction Type Functional Group Targeted Reagents/Conditions Product Type
5.2 Acylation Amino (-NH₂) Acylating agents N-Acyl phenazine derivatives researchgate.net
5.2 Silylation Amino (-NH₂), Hydroxyl (-OH) Trimethylsilylating agents Silylated phenazinol derivatives (e.g., ditms) researchgate.netnih.gov
5.3 Bromination Phenazine Ring (C-H) N-Bromosuccinimide (NBS) cdnsciencepub.comacs.org Bromo-hydroxyphenazines cdnsciencepub.com
5.3 Chlorination Phenazine Ring (C-H) N-Chlorosuccinimide (NCS) acs.org Chloro-phenazinones acs.org
5.3 Halogenation Phenazine Ring (C-H) Oxidative condensation of halo-precursors Dihalo-diaminophenazines osti.govacs.org
5.4 O-Glycosylation Hydroxyl (-OH) DISAL glycosyl donors, sugar donors thieme-connect.de O-Glycosyl phenazinol derivatives thieme-connect.de

Based on a comprehensive search of available information, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The search for scientific literature and data yielded no specific research findings connecting “this compound” to the requested applications in advanced materials and functional systems.

Specifically, no information was found regarding:

The development of electrochemical sensors or biosensors using this compound.

Its role in extracellular electron transfer (EET) mechanisms within bioelectrochemical systems (BES).

Its use as a redox mediator in energy conversion systems.

Its integration into dye-sensitized solar cells (DSSCs) or other optoelectronic devices.

Its application in optical sensing.

While the broader class of phenazine compounds is known to be active in many of these areas, particularly in electrochemical and bioelectrochemical applications, no data or research discussions specifically identify or detail the properties and performance of this compound in these contexts.

To ensure the content is scientifically accurate and strictly avoids speculation or misattribution of properties from other related compounds, the article cannot be written as requested.

Applications in Advanced Materials and Functional Systems Non Biological

Advanced Material Design and Functionalization

Beyond dyes, 6-Amino-2-phenazinol serves as a foundational component for engineering advanced materials with specific, functional properties. Its incorporation into larger systems can enhance stability or impart novel responsive characteristics.

Intelligent materials are designed to respond to external stimuli with a predictable and useful change in their properties. The fluorescent characteristics of dyes derived from this compound make them excellent candidates for creating such materials. rsc.org When these fluorophores are integrated into a polymer matrix or attached to a larger molecular scaffold, their fluorescence can become sensitive to the surrounding environment. beilstein-journals.org

For example, changes in pH, polarity, or the presence of specific analytes can alter the electronic state of the dye, leading to a measurable change in fluorescence intensity or color. beilstein-journals.org Research on other fluorescent dyes, such as those from the xanthene family, has demonstrated the creation of "switchable" systems where fluorescence can be turned on or off. beilstein-journals.org These systems have been developed into fluorogenic probes for monitoring pH in various environments. beilstein-journals.org By incorporating dyes derived from this compound into materials like hydrogels, thin films, or nanoparticles, it is possible to design sophisticated sensors and responsive surfaces.

The chemical stability inherent in the aromatic, heterocyclic structure of phenazines contributes to another important industrial application: polymer stabilization. A derivative of the core compound, 3-Amino-2-phenazinol ditms, has been identified as a useful stabilizer for chlorine-containing thermoplastics. amazonaws.com These polymers, such as polyvinyl chloride (PVC), are susceptible to degradation from heat and UV radiation, which can break down the polymer chains and release corrosive hydrochloric acid.

Stabilizers are added to prevent or slow this degradation process. Phenazine (B1670421) compounds can function as stabilizers by quenching reactive radical species or absorbing high-energy radiation, thereby protecting the polymer matrix and extending the material's lifespan and performance.

Table 2: Application of Amino-phenazinol in Polymer Systems

Polymer SystemRole of Amino-phenazinol DerivativeFunction
Chlorine-containing thermoplasticsStabilizerPrevents degradation from heat and/or UV radiation, enhancing material durability. amazonaws.com

Structure Function Relationships in Non Biological Contexts

Influence of Substituents on Redox Potential and Solubility

The strategic placement of functional groups on the phenazine (B1670421) skeleton is a powerful tool for modulating its redox potential and solubility, which is critical for applications like aqueous redox flow batteries (AORFBs). mdpi.com

Redox Potential:

The redox potential of phenazine derivatives is highly sensitive to the electronic nature of their substituents. rsc.org Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups tend to lower the redox potential, making the compound easier to oxidize. google.com Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) or carboxyl (-COOH) groups stabilize the reduced form, resulting in a more positive redox potential. rsc.org

Density Functional Theory (DFT) calculations have been employed to systematically investigate these effects. Studies show that the shift in redox potential is proportional to the number of EWGs like cyano groups. rsc.org However, the effect of EDGs like amino groups is not as straightforwardly additive. rsc.org The position of the substituent is also a determining factor; for instance, DFT analysis of various dihydroxyphenazine (DHP) isomers has revealed that the substitution pattern significantly impacts stability and electrochemical properties. osti.gov For example, introducing four cyano groups to a phenazine core can increase the redox potential by approximately 1.3 V. rsc.org The environment also plays a role; the redox potential of the parent phenazine molecule changes significantly in solvents with different dielectric constants, particularly at low values (εr < 20). rsc.org

Table 1: Influence of Substituents on the Redox Potential of Phenazine Derivatives
Phenazine DerivativeSubstituent(s)Effect on Redox PotentialMeasured/Calculated Potential (vs. reference)
Parent PhenazineNoneBaseline-0.35 V
Hydroxyphenazines-OHNegative shiftAs low as -1 V vs. Ag/AgCl in basic electrolytes google.com
Aminophenazines-NH₂Negative shift (less additive than EWGs) rsc.orgData varies with substitution pattern
Cyanophenazines-CNPositive shift (additive effect) rsc.org+0.21 V (for 2-cyanophenazine) core.ac.uk
Phenazine Methosulfate-CH₃, -SO₄⁻Positive shift-0.12 V core.ac.uk

Solubility:

The inherent hydrophobicity of the aromatic phenazine core often leads to poor solubility in aqueous solutions, limiting its practical use. mdpi.comgoogle.com However, solubility can be dramatically enhanced by introducing hydrophilic functional groups.

Hydroxyl and Carboxyl Groups: The introduction of hydroxyl (-OH) or carboxylic acid (-COOH) groups can significantly improve solubility in alkaline solutions. mdpi.com For instance, certain dihydroxyphenazine isomers have demonstrated high solubility in 1 M NaOH and 2 M KOH. osti.gov

Sulfonic Acid Groups: Sulfonation, as seen in 7,8-dihydroxyphenazine-2-sulfonic acid (DHPS), is another effective strategy to increase aqueous solubility. osti.gov

Quaternary Ammonium (B1175870) Groups: Attaching substituents containing quaternary ammonium bases has been shown to achieve exceptionally high solubility (up to 1.3 M) in acidic electrolytes. mdpi.com

Amino Groups: While amino-substituted phenazines exhibit high redox stability, they often suffer from low solubility, typically in the range of 0.10 to 0.34 M, which can hinder their application in commercial cells. mdpi.com

Table 2: Effect of Substituents on the Aqueous Solubility of Phenazine Derivatives
Substituent TypeExample Compound/ClassSolubility EffectReported Solubility
Amino (-NH₂)Amino-substituted phenazinesLow solubility0.10 to 0.34 M mdpi.com
Hydroxyl (-OH)Dihydroxyphenazines (DHPs)Significantly increased in alkaline solutions mdpi.com>1.0 M in 1 M NaOH for some isomers osti.gov
Carboxyl (-COOH)Carboxylated phenazinesIncreased solubility mdpi.comNot specified
Quaternary AmmoniumPhenazine with quaternary ammonium substituentsHigh solubility in acidic solutionsUp to 1.3 M in 1 M H₂SO₄ mdpi.com
Halogen (-F, -Cl, -Br)Dimerized halogenated phenazinesGood solubility in common organic solvents (chloroform, chlorobenzene) rsc.orgNot specified

Correlation between Molecular Structure and Photophysical Properties

The interaction of phenazine derivatives with light is governed by their molecular structure, leading to distinct absorption and emission properties. These photophysical characteristics are of great interest for applications such as organic light-emitting diodes (OLEDs), fluorophores, and photoactive materials. osaka-u.ac.jposti.gov

The electronic spectra of aminophenazines and their derivatives typically feature two main π-π* transitions. osaka-u.ac.jp The position, intensity, and vibronic structure of these absorption bands are influenced by the nature and position of substituents on the phenazine ring system. For example, the absorption spectra of various dichloro-phenazine derivatives show that introducing an imidazolidine (B613845) ring causes a slight red-shift in the visible absorption bands compared to the corresponding uncyclized diamines. osti.gov

Fluorescence is a key property of many phenazine derivatives. Diamino-substituted phenazines, for instance, can display photoluminescence in solution with moderate quantum yields. osaka-u.ac.jp The emission energy and intensity can be modulated by the electron-donating or electron-withdrawing nature of the substituents. In a study of non-symmetric tetrafluoro phenazines, the emission was found to be in the visible region, with the energy being controlled by the electron-donating character of the substituent on the non-fluorinated ring. arkat-usa.org This tunability allows for the design of materials with specific luminescent colors. Furthermore, some derivatives exhibit high fluorescence quantum yields (up to 80% in ethanol), particularly those with rigid structures, highlighting their potential as advanced fluorophores. osti.gov

Table 3: Photophysical Characteristics of Selected Substituted Phenazines
Phenazine DerivativeSubstituent(s)Absorption Max (λmax, nm)Emission Max (λmax, nm)Key Findings
Tetrafluoro phenazine-F (x4)360435Emission energy is modulated by other substituents on the non-fluorinated ring. arkat-usa.org
Tetrafluoro phenazine derivative-F (x4), -OCH₃370460Electron-donating -OCH₃ group red-shifts the emission compared to the unsubstituted version. arkat-usa.org
Tetrafluoro phenazine derivative-F (x4), -N(CH₃)₂374484Stronger electron-donating -N(CH₃)₂ group causes a further red-shift in emission. arkat-usa.org
3,11-Diaminodibenzo[a,j]phenazine-NH₂ (x2), extended π-system~450-480 (in Toluene)~510 (in Toluene)Exhibits positive luminochromism, shifting to longer wavelengths in more polar solvents. osaka-u.ac.jp

Modulating Electrochemical Activity through Structural Variation

The electrochemical activity of phenazines can be precisely controlled through structural modifications, a principle that is fundamental to their use in electrochemical devices. chemrxiv.org Molecular engineering allows for the fine-tuning of properties such as redox potential and electrochemical stability by the strategic addition or removal of functional groups. chemrxiv.org

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of these compounds. CV studies of various dihydroxyphenazine (DHP) isomers have shown that the substitution pattern directly affects the electrochemical response. osti.gov For instance, hydroxyl substitution at the 1, 4, 6, and 9 positions tends to yield highly stable derivatives, whereas substitution at the 2, 3, 7, and 8 positions can lead to instability. osti.gov

The introduction of different substituents alters the ease of electron transfer. Fluorine-substituted non-symmetric phenazines, for example, show reversible reduction processes, with the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being controlled by the electronic nature of the substituents. arkat-usa.org This allows for the rational design of n-type organic semiconductors. arkat-usa.org Similarly, in complexes with metals like copper(I) and rhenium(I), the electrochemical reduction typically results in the formation of a ligand radical anion, demonstrating how the phenazine core's activity can be utilized in coordination chemistry. rsc.org

This ability to modulate electrochemical activity is paramount for developing high-performance organic redox flow batteries. By tailoring the phenazine structure, researchers can adjust redox potentials to maximize cell voltage and improve the stability of the radical species generated during cycling, leading to longer-lasting and more efficient energy storage systems. chemrxiv.org

Table 4: Electrochemical Data for Various Phenazine Derivatives
CompoundRedox Potential (E_red, V vs. Fc+/Fc)Key Electrochemical Feature
5aa (Tetrafluoro phenazine)-1.63Shows reversible reduction. arkat-usa.org
5ab (Tetrafluoro phenazine w/ -OCH₃)-1.74Redox potential is negatively shifted by the electron-donating group. arkat-usa.org
5ac (Tetrafluoro phenazine w/ -N(CH₃)₂)-1.87Redox potential is further negatively shifted by the stronger electron-donating group. arkat-usa.org
1,4-Dihydroxyphenazine~ -0.7 V vs. Ag/AgCl (in 1 M NaOH)Exhibits high stability during flow cell cycling. osti.gov
1,6-Dihydroxyphenazine~ -0.65 V vs. Ag/AgCl (in 1 M NaOH)Achieves high stability with low capacity loss per day in flow cells. osti.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-2-phenazinol, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves condensation reactions, such as the coupling of aminophenol derivatives with halogenated pyrazine intermediates. For example, Schiff base formation (via amine-aldehyde condensation) is a common strategy, as seen in benzothiazole amine syntheses . Key considerations include:

  • Reagent purity : Use freshly distilled solvents (e.g., DMF or THF) to avoid side reactions.
  • Catalytic systems : Transition metals (e.g., Cu(I) or Pd) may enhance coupling efficiency in heterocyclic frameworks .
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm aromatic proton environments and amine functionality) and high-resolution mass spectrometry (HR-MS) (for molecular ion verification) is essential. X-ray diffraction (XRD) is recommended for resolving crystallographic ambiguities, particularly when steric effects or tautomerism complicate interpretation . FT-IR can validate NH2 stretches (3200–3400 cm<sup>-1</sup>) and aromatic C=C bonds (1450–1600 cm<sup>-1</sup>).

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?

  • Answer : Systematic meta-analysis of experimental conditions is critical:

  • Dose-response curves : Compare IC50 values under standardized assays (e.g., fixed pH, temperature).
  • Cell line specificity : Replicate studies across multiple models (e.g., HEK293 vs. HeLa) to isolate context-dependent effects.
  • Structural analogs : Test minor derivatives (e.g., halogenated or methylated variants) to identify activity-determining substituents .
    • Methodological rigor : Adopt the "Research Onion" framework (Saunders et al., 2003) to ensure reproducibility, including explicit documentation of sampling strategies and data triangulation .

Q. What strategies can be employed to elucidate the reaction mechanisms involving this compound in complex organic syntheses?

  • Answer : Combine kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to map transition states. For example:

  • KIE : Compare reaction rates using deuterated vs. protiated amine groups to identify rate-determining steps.
  • Computational modeling : Use software like Gaussian or ORCA to simulate intermediates and activation barriers, validated against experimental <sup>15</sup>N NMR shifts .
    • In situ monitoring : Employ Raman spectroscopy or HPLC-MS to track transient intermediates during multi-step syntheses .

Data Analysis and Interpretation

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Answer :

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can distinguish between static J-coupling and dynamic exchange broadening in amine protons.
  • Solvent screening : Test polar (DMSO-d6) vs. non-polar (CDCl3) solvents to assess hydrogen bonding’s impact on splitting .
  • Cross-validation : Compare XRD-derived bond angles with DFT-optimized geometries to confirm conformational preferences .

Q. What methodologies are recommended for analyzing the photophysical properties of this compound in solvatochromic studies?

  • Answer :

  • Solvatochromic shifts : Measure UV-Vis absorbance in solvents of varying polarity (e.g., hexane → water) to correlate λmax with Reichardt’s ET(30) parameters.
  • Fluorescence quenching : Use Stern-Volmer plots to quantify interactions with metal ions or biomolecules, referencing benzoxazole-based fluorophores as analogs .

Literature and Experimental Design

Q. How can researchers systematically review conflicting synthetic protocols for this compound in older literature?

  • Answer :

  • Chronological analysis : Map procedural changes over time (e.g., shift from classical acid-catalyzed methods to metal-assisted coupling).
  • Failure mode analysis : Replicate "low-yield" protocols with modern purification techniques (e.g., preparative HPLC) to isolate overlooked intermediates .
    • Resource integration : Use academic databases (Scifinder, Reaxys) filtered by citation count (>50) and publication date (post-2010) to prioritize robust methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.